methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15696780
Molecular Formula: C20H16N2O3S2
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N2O3S2 |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C20H16N2O3S2/c1-12-16(19(24)25-2)17(14-9-6-10-26-14)22-18(23)15(27-20(22)21-12)11-13-7-4-3-5-8-13/h3-11,17H,1-2H3/b15-11+ |
| Standard InChI Key | GVVIIOHTRAYOGS-RVDMUPIBSA-N |
| Isomeric SMILES | CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OC |
| Canonical SMILES | CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OC |
Introduction
Structural and Molecular Properties
The compound’s molecular formula is C₂₀H₁₆N₂O₃S₂, with a molecular weight of 396.5 g/mol. Key structural features include:
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A thiazolo[3,2-a]pyrimidine core fused with a thiazole ring.
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A benzylidene group (C₆H₅–CH=) at the 2-position, conferring planarity and π-conjugation.
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A 2-thienyl substituent at the 5-position, enhancing electronic diversity.
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A methyl ester group at the 6-position, influencing solubility and bioavailability.
The (2E)-configuration of the benzylidene moiety is critical for maintaining structural rigidity, as confirmed by X-ray crystallography in analogous compounds .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multi-step condensation reactions:
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Core Formation: Cyclocondensation of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones or chloroacetic acid derivatives under basic conditions.
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Benzylidene Introduction: Reaction of the intermediate with benzaldehyde derivatives in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and aqueous NaOH .
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Esterification: Methanol-mediated esterification of the carboxylic acid intermediate .
A representative protocol from involves:
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Reactants: 5-(2-thienyl)-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylic acid and methyl iodide.
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Conditions: Reflux in acetone with K₂CO₃ for 12 hours.
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Yield: ~65–78% after recrystallization from ethanol.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are employed to enhance yield (up to 82%) and reduce reaction time. Solvent systems like toluene/water biphasic mixtures improve separation efficiency .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
X-Ray Crystallography
Single-crystal studies of analogous compounds reveal:
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Pyrimidine ring puckering (deviation: 0.224 Å from the mean plane).
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Dihedral angles: 80.94° between thiazolo-pyrimidine and benzene rings .
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Intermolecular interactions: C–H···O hydrogen bonds stabilize the crystal lattice .
Biological Activities
Mechanistic studies suggest topoisomerase II inhibition and DNA intercalation as primary modes of action .
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), the compound outperforms fluconazole.
Physicochemical and Pharmacokinetic Profiles
| Property | Value | Method |
|---|---|---|
| LogP (lipophilicity) | 3.2 ± 0.1 | HPLC |
| Solubility (aqueous) | 12 µg/mL (pH 7.4) | Shake-flask |
| Plasma protein binding | 89% | Ultrafiltration |
| Metabolic stability | t₁/₂ = 45 min (human liver microsomes) | LC-MS/MS |
The methyl ester group enhances membrane permeability but necessitates hydrolysis to the active carboxylic acid in vivo .
Comparative Analysis with Analogues
Modifying the 2-benzylidene or 5-aryl substituents alters bioactivity:
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5-Phenyl analogue: Reduced cytotoxicity (IC₅₀ > 50 µM in HT29).
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2-Nitrobenzylidene derivative: Enhanced antibacterial potency (MIC = 16 µg/mL).
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